![molecular formula C10H22NO5P B14358443 Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate CAS No. 93171-96-1](/img/structure/B14358443.png)
Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate typically involves the reaction of diethyl phosphite with appropriate carbonyl compounds under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where trialkyl phosphites react with alkyl halides to form phosphonates . Another approach involves the use of palladium-catalyzed cross-coupling reactions with H-phosphonate diesters and aryl or vinyl halides .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of microwave irradiation and visible-light illumination has been reported to enhance reaction rates and product yields .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acids or phosphonates.
Reduction: Formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like lithium aluminum hydride.
Substitution: Utilizing bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Applications De Recherche Scientifique
Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of C-P bonds.
Biology: Investigated for its potential as a bioisostere for phosphate groups in biochemical studies.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, thereby blocking the natural substrate’s access .
Comparaison Avec Des Composés Similaires
- Diethyl phosphonate
- Diethyl [2-(hydroxyamino)-3-oxobutan-2-yl]phosphonate
- Diethyl [2-(methylamino)-3-oxobutan-2-yl]phosphonate
Comparison: Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate is unique due to its ethoxyamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes .
Propriétés
Numéro CAS |
93171-96-1 |
|---|---|
Formule moléculaire |
C10H22NO5P |
Poids moléculaire |
267.26 g/mol |
Nom IUPAC |
3-diethoxyphosphoryl-3-(ethoxyamino)butan-2-one |
InChI |
InChI=1S/C10H22NO5P/c1-6-14-11-10(5,9(4)12)17(13,15-7-2)16-8-3/h11H,6-8H2,1-5H3 |
Clé InChI |
IHIUESPQDFTWAK-UHFFFAOYSA-N |
SMILES canonique |
CCONC(C)(C(=O)C)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Pyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14358361.png)
![Tris[(9-borabicyclo[3.3.1]nonan-9-yl)oxy](oxo)-lambda~5~-phosphane](/img/structure/B14358369.png)
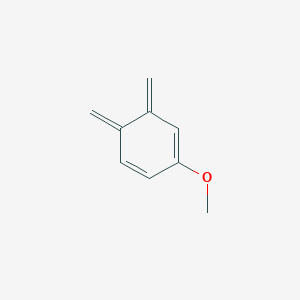


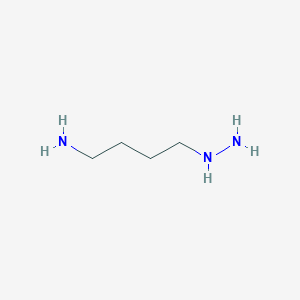

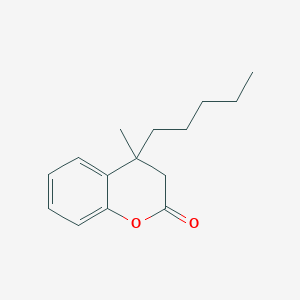
mercury](/img/structure/B14358400.png)
![7-Hydroxy-1-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14358416.png)
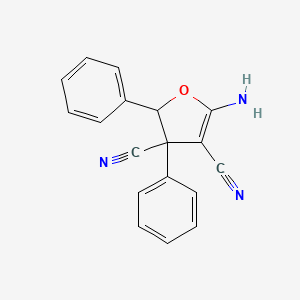
![2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine](/img/structure/B14358429.png)
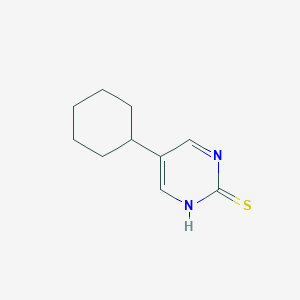
![2-[(4-Butoxyanilino)methyl]phenol](/img/structure/B14358462.png)
